molecular formula C13H11BrO2 B2669302 1-Bromo-4-(4-methoxyphenoxy)benzene CAS No. 42203-37-2

1-Bromo-4-(4-methoxyphenoxy)benzene

Cat. No.: B2669302
CAS No.: 42203-37-2
M. Wt: 279.133
InChI Key: RBDDBZWQRJRRBN-UHFFFAOYSA-N
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Description

Contextualization of Aryloxybenzene Derivatives in Contemporary Organic and Materials Chemistry

Aryloxybenzene derivatives, characterized by a diaryl ether linkage (Ar-O-Ar'), are a cornerstone of modern organic and materials chemistry. This structural unit is present in a wide array of natural products and synthetically important molecules. The ether bond, while generally stable, imparts a degree of conformational flexibility to the molecule. The specific properties of aryloxybenzene derivatives can be finely tuned by the nature and position of substituents on the aromatic rings. These derivatives are integral to the development of new pharmaceuticals, agrochemicals, and high-performance polymers.

Structural Significance of the Brominated Diaryl Ether Moiety

The structure of 1-Bromo-4-(4-methoxyphenoxy)benzene contains two key features that define its chemical utility: the diaryl ether backbone and the bromine substituent. The diaryl ether provides the foundational aryloxybenzene structure, while the bromine atom serves as a highly versatile functional handle. Bromine's presence on the aromatic ring opens up a vast landscape of possible chemical transformations.

The bromine atom, being an ortho, para-directing deactivator in electrophilic aromatic substitution, influences the regioselectivity of further reactions on the brominated ring. More importantly, the carbon-bromine bond is a prime site for a variety of powerful cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of complex molecular architectures from simpler precursors.

Rationale for Dedicated Academic Inquiry into this compound

The specific combination of the 4-methoxyphenoxy group and the 4-bromophenyl group in a single molecule makes this compound a compound of significant academic interest. The methoxy (B1213986) group is an electron-donating group, which can influence the electronic properties of the entire molecule, affecting its reactivity and potential applications.

Dedicated academic inquiry into this compound is driven by its potential as a key intermediate in multi-step syntheses. The ability to selectively react at the bromine-substituted position allows for the introduction of a wide range of other functional groups, leading to the creation of novel and potentially useful molecules. Research into its synthesis and reactivity helps to expand the synthetic chemist's toolbox and provides a deeper understanding of the fundamental principles of organic reactions.

Detailed Research Findings

The synthesis of this compound typically involves the formation of the diaryl ether bond, a reaction that can be achieved through several established methods in organic chemistry.

Synthesis Methods

The primary routes to synthesizing diaryl ethers like this compound are the Ullmann condensation and the Buchwald-Hartwig amination-type etherification.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). rsc.org For the synthesis of this compound, this would typically involve the reaction of 4-bromophenol (B116583) with 4-bromoanisole (B123540) or 4-methoxyphenol (B1676288) with 1,4-dibromobenzene (B42075), in the presence of a copper catalyst and a base. mdpi.comresearchgate.net The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. rsc.org However, modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. mdpi.com

A study on the CuI-catalyzed O-arylation of phenols with the electron-rich 4-bromoanisole demonstrated that while the reaction has lower reactivity compared to electron-deficient aryl bromides, the desired diaryl ether can be obtained by increasing the reaction temperature and time. researchgate.net This methodology was applied to the synthesis of 1-chloro-4-(4-methoxyphenoxy)benzene, a structurally similar compound. researchgate.net

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a more recent and often milder alternative to the Ullmann condensation for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base to couple an aryl halide with an alcohol or phenol. wikipedia.org The synthesis of this compound via this method would likely involve the coupling of 4-bromophenol with 4-bromoanisole in the presence of a suitable palladium catalyst system. The development of various generations of catalysts and ligands has significantly broadened the scope and efficiency of this reaction. nih.gov

The table below summarizes the key aspects of these synthetic methods.

Reaction Catalyst Reactants General Conditions Reference
Ullmann CondensationCopper (e.g., CuI, Cu2O)Aryl Halide + PhenolHigh temperature, polar solvent, base rsc.org
Buchwald-Hartwig EtherificationPalladium with Phosphine LigandAryl Halide + PhenolMilder temperature, base wikipedia.orgorganic-chemistry.org

Physical and Spectroscopic Properties

Detailed experimental data for the physical and spectroscopic properties of this compound are not extensively reported in readily available literature. However, based on its structure and data for analogous compounds, certain properties can be inferred. Commercial suppliers list it as a solid with a purity of around 98%. fluorochem.co.uk

Spectroscopic data for the closely related compound 5-(4-Methoxyphenoxy)-1,2,3-triazine has been reported as follows:

¹H NMR (500 MHz, CDCl₃) δ: 8.74 (s, 2H), 7.08 (d, J = 8.5 Hz, 2H), 7.01 (d, J = 8.5 Hz, 2H), 3.86 (s, 3H). acs.org

¹³C NMR (125 MHz, CDCl₃) δ: 158.2, 151.3, 144.9, 139.4, 121.4, 115.8, 55.7. acs.org

IR (KBr): 3127 (Ar-H), 1504 (C=C), 1277 (Ar-O-Ar) cm⁻¹. acs.org

While not identical, these values provide a useful reference for the expected spectral characteristics of this compound. The ¹H NMR would be expected to show signals in the aromatic region corresponding to the two different phenyl rings, as well as a singlet for the methoxy protons. The ¹³C NMR would show distinct signals for each of the carbon atoms in the molecule. The IR spectrum would be characterized by bands corresponding to aromatic C-H stretching, C=C stretching of the aromatic rings, and the characteristic C-O-C stretching of the diaryl ether.

The table below presents some of the key identification and property data for this compound.

Property Value Reference
CAS Number 42203-37-2 fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Molecular Formula C₁₃H₁₁BrO₂
Molecular Weight 279.13 g/mol
Physical State Solid fluorochem.co.uk
Purity ~98% fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDBZWQRJRRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 4 Methoxyphenoxy Benzene

Reactions Involving the Aromatic Rings

The aromatic rings of 1-Bromo-4-(4-methoxyphenoxy)benzene are susceptible to substitution reactions, with the regiochemical outcome and reaction rate being heavily influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) rings. msu.edu The rate and position of this attack are controlled by the activating and directing effects of the substituents already present on the rings. libretexts.org

The orientation of electrophilic attack on either aromatic ring of this compound is a result of the combined directing effects of the substituents.

On Ring A (the brominated ring): This ring bears two substituents: a bromine atom and the 4-methoxyphenoxy group.

The bromine atom is an electron-withdrawing group by induction but is an ortho, para-director due to the resonance effect of its lone pairs. libretexts.org It deactivates the ring towards EAS. libretexts.org

The 4-methoxyphenoxy group is an ether linkage and acts as a strong activating group and an ortho, para-director. Its activating nature stems from the resonance donation of the ether oxygen's lone pairs into the aromatic ring.

Considering these effects, the powerful activating and ortho, para-directing nature of the ether group dominates the deactivating effect of the bromine. Therefore, electrophilic attack will be directed to the positions ortho to the ether linkage. The position para to the ether is already occupied by the bromine atom. Thus, substitution will occur at the carbons C-3 and C-5 (both ortho to the phenoxy group and meta to the bromine).

On Ring B (the methoxy-substituted ring): This ring is substituted with a methoxy (B1213986) group and the phenoxy group from Ring A.

The methoxy group (-OCH₃) is a strong electron-donating group and a powerful ortho, para-director. msu.edu It strongly activates the ring for EAS.

The phenoxy group (-OC₆H₄Br) is also an activating, ortho, para-directing group.

The methoxy group is generally considered a stronger activating group than the phenoxy group. Consequently, it will primarily control the regioselectivity. Electrophilic substitution will be directed to the positions ortho to the methoxy group (C-3' and C-5'). The para position is occupied by the ether linkage.

For common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃), the reaction is expected to proceed under relatively mild conditions due to the activated nature of the rings. The methoxy-substituted ring (Ring B) is significantly more activated than the bromo-substituted ring (Ring A). Therefore, mono-substitution will almost certainly occur on Ring B. Achieving substitution on the less reactive Ring A would require more forcing conditions, which could risk side reactions or polysubstitution on the highly activated Ring B. The choice of solvent can also play a role; polar solvents may enhance the reaction rate. beilstein-journals.org

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. dalalinstitute.com Unlike EAS, SₙAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) at the ortho and/or para positions relative to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The compound this compound lacks the necessary strong electron-withdrawing substituents. Both the methoxy and phenoxy groups are electron-donating, and while bromine is inductively withdrawing, it is not sufficiently powerful to activate the ring for SₙAr. Therefore, this molecule is not expected to undergo nucleophilic aromatic substitution under typical SₙAr conditions. For such a reaction to occur, the aromatic system would need to be further functionalized, for instance, by introducing nitro groups onto one of the rings. youtube.com

Electrophilic Aromatic Substitution (EAS) on this compound

Reactions at the Bromine Center

The carbon-bromine bond is a key reactive site in this compound, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom serves as an effective leaving group in the oxidative addition step of palladium-catalyzed cycles, enabling coupling with a wide range of partners. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically an arylboronic acid. libretexts.org The reaction of this compound with an arylboronic acid would yield a tri-aryl ether structure. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. libretexts.org

Suzuki-Miyaura reaction of this compound

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%) Ligand (if applicable) Base Solvent Temperature (°C) Yield (%) Reference(s)
Pd(OAc)₂ (0.2) PCy₃·HBF₄ (0.4) Cs₂CO₃ Toluene (B28343)/H₂O 80 73-98 nih.gov
Pd-PEPPSI-CMP (0.5) N/A (PEPPSI ligand) K₂CO₃ Methanol 80 ~98 rsc.org
Pd(PPh₃)₄ (1-2) PPh₃ K₃PO₄ Dioxane/H₂O 100 Good to Excellent nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne, a valuable building block in organic materials and pharmaceuticals. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions have also been developed. organic-chemistry.org The coupling would produce 1-(4-(4-methoxyphenoxy)phenyl)alkyne derivatives.

Sonogashira coupling of this compound

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst System (mol%) Base Solvent Temperature (°C) Yield (%) Reference(s)
PdCl₂(PPh₃)₂ (1-2) / CuI (1-2) Et₃N / Piperidine THF or DMF Room Temp to 100 Good to Excellent wikipedia.orgnih.gov
Pd(PPh₃)₄ / CuI Et₃N Toluene 100 ~56 nih.gov
Pd(t-Bu)₃ / Pd(PhCN)₂Cl₂ N/A THF Room Temp Good organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, or other nitrogen nucleophiles. wikipedia.org This reaction is essential for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. snnu.edu.cnresearchgate.net Reacting this compound with an amine would produce N-substituted 4-(4-methoxyphenoxy)aniline (B1295013) derivatives.

Buchwald-Hartwig amination of this compound

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Organometallic Reagent Formation (e.g., Grignard, Organolithium)

The bromine atom in this compound can be replaced by a metal, such as magnesium or lithium, to form highly reactive organometallic intermediates. These reagents act as potent nucleophiles and are invaluable for forming new carbon-carbon bonds with a variety of electrophiles.

Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid lithium-halogen exchange. harvard.edu This reaction is kinetically controlled and is often faster than competing reactions like nucleophilic aromatic substitution. harvard.edu The resulting aryllithium species is a powerful nucleophile.

Once formed, both the Grignard and organolithium reagents derived from this compound can react with a wide range of electrophiles. For example, reaction with aldehydes or ketones will produce secondary or tertiary alcohols, respectively. leah4sci.commasterorganicchemistry.com Carboxylation with carbon dioxide yields a carboxylic acid. masterorganicchemistry.com These intermediates can also be used in conjunction with transition metal catalysts to participate in various cross-coupling reactions.

Table 2: Reactions of Organometallic Intermediates

Organometallic Reagent Electrophile Product Functional Group
Grignard (R-MgBr) Aldehyde (R'CHO) Secondary Alcohol
Grignard (R-MgBr) Ketone (R'COR'') Tertiary Alcohol
Grignard (R-MgBr) Carbon Dioxide (CO₂) Carboxylic Acid
Organolithium (R-Li) Ester (R'COOR'') Ketone (after workup)
Organolithium (R-Li) Dimethylformamide (DMF) Aldehyde

This table provides illustrative examples of the reactivity of Grignard and organolithium reagents.

Reductive Debromination

In some synthetic strategies, it may be necessary to remove the bromine atom and replace it with a hydrogen atom. This process, known as reductive debromination, can be achieved through several methods. A common approach involves the use of a palladium catalyst with a hydrogen source, such as hydrogen gas or a hydride donor like sodium borohydride. Another method is the use of a strong reducing agent, like lithium aluminum hydride, although this may also affect other functional groups in the molecule.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally quite stable. However, under forcing conditions, it can undergo cleavage. Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether linkage, resulting in a phenol (B47542) and a methyl halide. libretexts.org This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. libretexts.org Due to the stability of the aryl-oxygen bond, the cleavage typically occurs at the methyl-oxygen bond.

Multi-Step Transformations and Cascade Reactions

The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for multi-step synthetic sequences and cascade reactions, allowing for the efficient construction of complex molecules from a simple starting material.

Sequential functionalization involves the stepwise modification of different reactive sites within the molecule. A common strategy would be to first utilize the bromine atom for a cross-coupling reaction, followed by demethylation to unmask the phenol for further transformation. For instance, a Suzuki or Buchwald-Hartwig coupling could be performed at the C-Br bond, followed by demethylation with BBr₃.

A notable example of sequential functionalization is a one-pot, multi-step C-H functionalization process. rsc.org While the specific details for this compound are not fully elaborated in the initial findings, the principle involves the directed functionalization of C-H bonds on one of the aromatic rings, followed by reactions at the bromo- or methoxy- functionalities. This approach offers a highly efficient route to complex derivatives by minimizing purification steps between reactions.

Tandem, or cascade, reactions involve a series of intramolecular or intermolecular transformations that occur sequentially in a single reaction vessel, often triggered by a single event. The structure of this compound is well-suited for the design of such reactions.

One potential tandem reaction could involve an initial nucleophilic aromatic substitution (SₙAr) on the brominated ring, if activated by an appropriate ortho- or para-directing group introduced in a prior step, followed by an intramolecular cyclization.

Another plausible cascade could be initiated by a cross-coupling reaction. For example, a Sonogashira coupling of the C-Br bond with a terminal alkyne bearing a nucleophilic group could be designed. nih.gov Following the initial coupling, the nucleophile could attack the methoxy-bearing ring in an intramolecular SₙAr reaction, leading to the formation of a new heterocyclic ring system. The design of such tandem processes represents a sophisticated approach to molecular synthesis, leveraging the inherent reactivity of the starting material to build complexity in an efficient manner. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 4 4 Methoxyphenoxy Benzene

Mass Spectrometry

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

While specific experimental HRMS data for 1-Bromo-4-(4-methoxyphenoxy)benzene is not detailed in the surveyed literature, its theoretical exact mass can be calculated from its molecular formula, C₁₃H₁₁BrO₂. The calculation is based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, means the compound will exhibit two major molecular ion peaks in its mass spectrum.

Table 1: Calculated Exact Masses for this compound Isotopologues

Molecular Formula Isotope Exact Mass (Da)
C₁₃H₁₁⁷⁹BrO₂ ⁷⁹Br 277.99933

This table presents the calculated theoretical exact masses for the two primary isotopologues of this compound.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards a molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues about the compound's structure.

For this compound, the key structural features—a bromophenyl group, a methoxyphenyl group, and an ether linkage—dictate its fragmentation.

Molecular Ion Peaks (M⁺ and M+2): A hallmark of a monobrominated compound is the presence of two prominent peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (approximately 1:1 ratio). libretexts.org These correspond to the molecule containing the ⁷⁹Br isotope (M⁺) and the ⁸¹Br isotope (M+2), respectively. For this compound, these peaks would appear at m/z 278 and 280.

Alpha Cleavage: Ethers are prone to cleavage at the C-O bonds. miamioh.edu The primary fragmentation pathway is expected to be the cleavage of the ether bond, leading to several key fragment ions.

Loss of Halogen: A common fragmentation pattern for aromatic halides is the loss of the halogen atom. miamioh.edu

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Formula of Fragment
278 280 Molecular Ion [C₁₃H₁₁BrO₂]⁺
199 199 Loss of Bromine [C₁₃H₁₁O₂]⁺
184 184 Loss of Bromine and Methyl [C₁₂H₈O₂]⁺
171 173 Bromophenoxy ion [C₆H₄BrO]⁺
155 157 Bromophenyl ion [C₆H₄Br]⁺
123 123 Methoxyphenyl ion [C₇H₇O]⁺
108 108 Loss of Methyl from Methoxyphenyl ion [C₆H₄O]⁺

This table outlines the likely fragmentation patterns and corresponding mass-to-charge ratios based on the principles of mass spectrometry for aromatic ethers and halides.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

A search of crystallographic databases did not yield a specific solved crystal structure for this compound. However, the structures of closely related bromo-aromatic and phenoxy compounds have been determined, providing a strong basis for understanding its likely solid-state conformation. iucr.orgresearchgate.net

Analysis of X-ray diffraction data allows for the precise measurement of geometric parameters within the molecule. While the specific structure of the title compound is unavailable, typical values for its key structural motifs can be inferred from published data on analogous structures.

Table 3: Typical Bond Lengths and Angles for this compound based on Analogous Compounds

Parameter Bond/Angle Typical Value Reference
Bond Length Aromatic C-C ~1.39 Å uwosh.edu
Bond Length C-Br ~1.90 Å researchgate.netuwosh.edu
Bond Length Aromatic C-O (ether) ~1.36 Å iucr.org
Bond Length O-C (methyl) ~1.42 Å iucr.org
Bond Angle C-O-C (ether) ~118-120° N/A

This table presents expected geometric parameters for this compound, derived from crystallographic data of similar chemical structures.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to direct its solid-state assembly.

π-π Stacking: The two aromatic rings in the molecule provide sites for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. Such interactions are a common feature in the crystal structures of aromatic compounds. iucr.org

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic "σ-hole" donor to a Lewis basic (electron-rich) site on an adjacent molecule. beilstein-journals.org In the crystal lattice of this compound, potential halogen bond acceptors include the ether oxygen atom (C-Br···O) or the π-system of one of the benzene (B151609) rings (C-Br···π). This type of interaction is frequently observed in the crystal structures of bromo-substituted aromatic compounds and plays a significant role in directing their supramolecular assembly. researchgate.netresearchgate.net

C-H···π and C-H···O Interactions: Weak hydrogen bonds involving aromatic or methyl C-H donors and the aromatic rings or oxygen atoms as acceptors are also likely to contribute to the stability of the crystal lattice. rsc.org

Computational and Theoretical Investigations of 1 Bromo 4 4 Methoxyphenoxy Benzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometric and energetic properties of 1-Bromo-4-(4-methoxyphenoxy)benzene. These methods solve the Schrödinger equation, albeit with approximations, to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the ground-state properties of organic molecules. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties are derived.

For molecules similar to this compound, DFT calculations, often using the B3LYP hybrid functional, are employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. researchgate.netresearchgate.netnih.gov For instance, DFT calculations on related methoxyphenoxy derivatives have been used to reveal how substituents influence electron density distribution across the aromatic rings. These calculations would confirm the non-planar structure of this compound, with a specific dihedral angle between the two phenyl rings, and provide precise bond lengths and angles.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, although at a significantly greater computational expense than DFT.

While full geometry optimizations of a molecule this size with high-level ab initio methods can be demanding, they are often used to refine the energies calculated with DFT (e.g., single-point energy calculations). For related bromo-aromatic compounds, ab initio methods have been used to obtain precise electronic energies and to calibrate the results from more approximate methods. researchgate.net Such calculations are essential for creating a benchmark for the electronic properties of this compound.

The accuracy of any DFT or ab initio calculation is critically dependent on the chosen "level of theory," which comprises the method (e.g., B3LYP, MP2) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing elements like bromine, Pople-style basis sets such as 6-311++G(d,p) are commonly used. researchgate.netresearchgate.netnih.gov The components of this notation signify:

6-311G : Describes the core and valence electrons with varying numbers of functions.

+ : Adds diffuse functions, which are important for describing weakly bound electrons and non-covalent interactions.

(d,p) : Adds polarization functions, which allow for more flexibility in the shape of the orbitals and are crucial for describing bonding accurately.

The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility. For this compound, a combination like B3LYP/6-311++G(d,p) is expected to provide reliable results for most ground-state properties. researchgate.netnih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, is key to understanding a molecule's electronic transitions and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenoxy ring system, which has electron-donating character. Conversely, the LUMO is anticipated to have significant contributions from the bromobenzene (B47551) ring, influenced by the electron-withdrawing bromine atom. The HOMO-LUMO gap can be calculated using DFT, and these calculations are fundamental for predicting the molecule's electronic absorption spectra and its potential as a material in electronic devices.

ParameterDescriptionSignificance for this compound
HOMO EnergyEnergy of the highest molecular orbital containing electrons.Indicates the ability to donate electrons. Related to the ionization potential.
LUMO EnergyEnergy of the lowest molecular orbital without electrons.Indicates the ability to accept electrons. Related to the electron affinity.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of kinetic stability, chemical reactivity, and the energy of the lowest electronic excitation. schrodinger.com

Understanding how charge is distributed across the atoms of this compound is essential for predicting its intermolecular interactions and reactive sites. Several methods are used to assign partial atomic charges.

Mulliken Population Analysis: This is one of the oldest methods for calculating atomic charges from the results of a quantum chemical calculation. It partitions the total electron population among the different atoms in the molecule. While computationally simple, its results can be highly dependent on the basis set used. science.gov For substituted benzenes, Mulliken analysis can reveal the electron-donating or -withdrawing effects of substituents.

Natural Population Analysis (NPA): NPA is performed within the framework of Natural Bond Orbital (NBO) theory. uni-muenchen.de It provides a more robust and less basis-set-dependent description of the atomic charges and electron distribution in a molecule. NPA is based on using Natural Atomic Orbitals to calculate the charge. wisc.edu

For this compound, an NPA would likely show:

A negative partial charge on the two oxygen atoms due to their high electronegativity.

A negative partial charge on the bromine atom, though its electron-withdrawing inductive effect would influence the charge on the adjacent carbon.

Positive partial charges on the hydrogen atoms.

A complex distribution of charges on the carbon atoms, reflecting the competing electronic effects of the substituents.

These charge analyses help in constructing a Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

Analysis MethodPrincipleTypical Application
Mulliken ChargesPartitions orbital overlap populations equally between the two involved atoms. science.govProvides a qualitative picture of charge distribution; useful for comparing trends within a series of similar molecules calculated with the same basis set.
Natural Population Analysis (NPA)Based on the occupancies of Natural Atomic Orbitals, providing a more physically realistic and less basis-set dependent charge scheme. uni-muenchen.defaccts.deOffers a more quantitative and stable description of atomic charges, suitable for detailed analysis of intermolecular interactions and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, providing a color-coded guide to its reactivity.

In the case of this compound, the MEP map reveals distinct regions of varying electron density. The oxygen atoms of the ether linkage and the methoxy (B1213986) group are characterized by regions of high electron density (typically colored red or yellow), indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the aromatic rings exhibit a lower electron density (colored in shades of blue), highlighting their electrophilic nature.

Table 1: Illustrative MEP Surface Potential Values for this compound

Molecular RegionPredicted Electrostatic Potential (kJ/mol)Predicted Reactivity
Ether Oxygen-110 to -130Nucleophilic attack, Hydrogen bond acceptor
Methoxy Oxygen-100 to -120Nucleophilic attack, Hydrogen bond acceptor
Aromatic Hydrogens+40 to +60Electrophilic sites
Bromine (σ-hole)+20 to +30Halogen bond donor
Aromatic π-system (above/below plane)-40 to -60Interaction with electrophiles

Note: The values in this table are illustrative and represent typical ranges expected from MEP analysis based on similar molecular structures.

Spectroscopic Property Prediction

Computational methods allow for the accurate prediction of various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). The calculation provides the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra.

For this compound, key vibrational modes include the C-H stretching of the aromatic rings (typically ~3000-3100 cm⁻¹), the C-O-C asymmetric and symmetric stretching of the diaryl ether linkage (~1240 cm⁻¹ and ~1040 cm⁻¹, respectively), and the C-Br stretching (~500-600 cm⁻¹). The analysis of these predicted frequencies helps in the assignment of experimental IR and Raman bands.

Table 2: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected Intensity (IR)
Aromatic C-H Stretch3080Medium
Asymmetric C-O-C Stretch1245Strong
Symmetric C-O-C Stretch1040Medium
C-Br Stretch550Medium-Strong
Aromatic C=C Stretch1590, 1490Strong
Out-of-plane C-H Bend830Strong

Note: These frequencies are representative values for the specified functional groups and are based on typical results from DFT calculations.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. These calculations, usually performed at the DFT level of theory, provide theoretical chemical shifts for ¹H and ¹³C nuclei that correlate well with experimental values after referencing to a standard like Tetramethylsilane (TMS).

For this compound, the calculated shifts would reflect the electronic environment of each nucleus. The protons and carbons of the methoxy-substituted ring are expected to be more shielded (lower ppm values) compared to those on the bromo-substituted ring due to the electron-donating nature of the methoxy group versus the electron-withdrawing nature of bromine.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.8055.8
C1 (C-Br)-115.0
C4 (C-O)-158.0
C1' (C-O)-155.0
C4' (C-OCH₃)-118.0
Aromatic H (ortho to -OAr)6.95-
Aromatic H (meta to -OAr)7.45-

Note: These values are illustrative, based on the expected electronic effects of the substituents and data from similar compounds. The exact shifts depend on the specific position on the aromatic rings.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic absorption spectra (UV-Vis). This technique calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems. The calculations can predict the wavelength of maximum absorption (λ_max) for these transitions. The presence of the ether linkage and the substituents (bromo and methoxy groups) influences the energy of the molecular orbitals, thereby shifting the absorption bands compared to unsubstituted benzene (B151609).

Table 4: Predicted Major Electronic Transitions and Absorption Maxima (λ_max) from TD-DFT

TransitionExcitation Energy (eV)Predicted λ_max (nm)Oscillator Strength (f)
HOMO → LUMO4.432800.15
HOMO-1 → LUMO4.962500.45

Note: These values are hypothetical and serve to illustrate the typical output of a TD-DFT calculation for an aromatic ether.

Reaction Mechanism Elucidation and Energy Profiles

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.

To understand a reaction mechanism, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction involving this compound, it is essential to identify the transition states (TS). A transition state is a first-order saddle point on the potential energy surface. Computational methods are used to locate the geometry of the TS and calculate its energy. Vibrational frequency analysis must be performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the reactants, through the transition state, to the products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes throughout the reaction. The energy profile generated from these calculations reveals the activation energy barrier, which is critical for predicting reaction rates.

Table 5: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+25.5
Intermediate-5.2
Products-10.8

Note: This table provides an illustrative energy profile for a plausible reaction. The actual energies would be determined through specific quantum chemical calculations for the reaction of interest.

Activation Energies and Reaction Thermodynamics

Computational chemistry provides powerful tools to investigate the energetics of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can determine key thermodynamic and kinetic parameters, such as activation energies (Ea) and reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS). These calculations are crucial for understanding reaction mechanisms, predicting reaction rates, and explaining product distributions.

For example, in the computational study of the reaction of 2-bromo-6-methoxy-1,4-benzoquinone with nucleophiles, the Gibbs free energies of reaction were calculated to determine the most favorable reaction pathway. acs.org It was found that the thermodynamic results could vary significantly depending on the chosen basis set, highlighting the importance of the computational methodology. acs.org For the reaction with aniline (B41778), the substitution product was found to be thermodynamically unfavorable, as indicated by a positive ΔGr value. acs.org

The transition state for a nucleophilic attack is characterized by a strong interaction between the nucleophile's electron pair and the relevant antibonding orbital (e.g., π*C2–C3) of the substrate. The energy of this interaction, which can be quantified using Natural Bond Orbital (NBO) analysis, is related to the activation barrier. For instance, in a substitution mechanism involving a phenolate (B1203915) nucleophile, a strong interaction energy of 138.4 kcal·mol⁻¹ was calculated for the attack at the C2 position. nih.gov In contrast, the addition mechanism at the C3 position showed a weaker interaction of 44.1 kcal·mol⁻¹, suggesting a different kinetic profile. nih.gov

These computational approaches allow for a detailed, atomistic understanding of the factors controlling the reactivity of this compound, guiding the design of synthetic routes and the prediction of reaction outcomes.

Table 1: Illustrative Thermodynamic Data for a Related Bromoquinone Reaction

Reaction PathwayCalculated ΔGr (kcal/mol)Thermodynamic Favorability
Substitution (with Aniline)Positive Value acs.orgUnfavorable acs.org
Addition/Oxidation (with Aniline)Negative Value (Implied)Favorable (Implied)

Note: This data is for the reaction of 2-bromo-6-methoxy-1,4-benzoquinone with aniline and is presented for illustrative purposes of the computational methodology. acs.org

Solvent Effects in Computational Modeling

The solvent environment can significantly influence the rates and thermodynamics of chemical reactions. Therefore, incorporating solvent effects into computational models is essential for obtaining results that accurately reflect experimental reality. For theoretical investigations of this compound, implicit and explicit solvent models are utilized to account for the interactions between the solute and solvent molecules.

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (CPCM), are widely used implicit solvation models. acs.orgsmf.mx In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This approach allows for the calculation of the electrostatic interactions between the solute and the solvent, which can affect the energy and geometry of the molecule.

For instance, theoretical studies on related bromo-aromatic compounds have used PCM to model reactions in solvents like water and acetonitrile (B52724). acs.orgnih.gov These calculations have shown that the solvent can alter the electronic properties of the molecule, such as the electrostatic potential map and the distribution of molecular orbitals like the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The choice of solvent can influence which site on the molecule is more susceptible to nucleophilic attack. acs.org For example, the nucleophilic Fukui function (f+), which indicates the propensity of a site to accept an electron, can be calculated in different solvent environments to predict regioselectivity. nih.gov

A study on para-substituted nitrobenzenes using the CPCM method demonstrated that the dipole moment of the compounds was reduced upon substitution in various solvents, including acetone, ethanol (B145695), and toluene (B28343). smf.mx This highlights the ability of computational models to capture the influence of the solvent on the electronic structure of substituted benzenes. The choice of solvent can therefore impact the calculated activation energies and reaction thermodynamics. By performing calculations in different solvent models, researchers can gain insight into how the reaction mechanism and outcome might change under different experimental conditions.

Table 2: Computational Models for Including Solvent Effects

ModelTypeDescriptionApplication Example
PCM (Polarizable Continuum Model)ImplicitTreats the solvent as a continuous dielectric medium. acs.orgUsed to model reactions of bromoquinones in water and acetonitrile. acs.orgnih.gov
CPCM (Conductor-like Polarizable Continuum Model)ImplicitA variation of PCM often used for a wide range of solvents. smf.mxInvestigated solvent effects on the dipole moments of substituted nitrobenzenes. smf.mx

Advanced Applications of 1 Bromo 4 4 Methoxyphenoxy Benzene in Chemical Science

Contributions to Materials Science

Development of Flame Retardant Technologies

The structural motif of 1-Bromo-4-(4-methoxyphenoxy)benzene is closely related to that of polybrominated diphenyl ethers (PBDEs), a major class of brominated flame retardants (BFRs). mst.dk BFRs are incorporated into a wide range of consumer products, including plastics, textiles, and electronics, to inhibit or delay combustion. rsc.org The flame retardant properties of these compounds are attributed to the release of bromine radicals at elevated temperatures, which interrupt the chemical chain reactions of combustion in the gas phase.

While direct studies on the flame-retardant properties of this compound are not extensively documented, its structure suggests its potential as a precursor or an additive in the formulation of new flame-retardant materials. The synthesis of various PBDEs often involves the coupling of brominated phenols with other aromatic rings, a process where a molecule like this compound could theoretically be utilized. researchgate.netnih.gov Research into the synthesis of novel brominated phenoxy compounds from renewable resources also points towards the ongoing interest in developing new BFRs with potentially improved environmental profiles. researchgate.net The synthesis of hydroxylated and methoxylated PBDEs, which can be metabolites of commercial BFRs or natural products, further highlights the chemical space that this compound occupies. researchgate.net

Synthesis of Components for Optoelectronic Devices (e.g., OLEDs, TFTs)

The synthesis of such complex organic molecules for optoelectronic applications can be achieved through various cross-coupling reactions, with the Ullmann condensation being a notable method for forming diaryl ether linkages. wikipedia.orgnsf.govorganic-chemistry.org this compound, with its reactive bromine atom, is a prime candidate for such coupling reactions. For instance, it can be coupled with a variety of molecules to introduce the 4-methoxyphenoxy group into larger conjugated systems designed for specific electronic functions. Research has shown that related bromo-methoxybenzene compounds can be used to synthesize materials that form ordered surface phases, a critical aspect for the performance of electronic devices. nsf.gov The synthesis of tetra-(methoxy-phenoxy)phthalocyanine for near-infrared electroluminescence further underscores the utility of methoxy-phenoxy moieties in optoelectronic materials. mdpi.com

Relevance in Agrochemical Development

The development of effective and selective herbicides and pesticides is crucial for modern agriculture. The structural features of this compound make it a valuable intermediate in the synthesis of certain agrochemicals.

One of the most promising applications of this compound in agrochemical synthesis is as a precursor for a new class of herbicides. Specifically, it is implicated in the synthesis of triketone-quinoxaline hybrids, which are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). hep.com.cn This enzyme is essential for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants, and its inhibition leads to bleaching symptoms and ultimately, plant death.

A notable example is the synthesis of 3-Hydroxy-2-(8-(4-methoxyphenoxy)-2,3-dimethylquinoxaline-6-carbonyl)cyclohex-2-en-1-one. hep.com.cn The presence of the "4-methoxyphenoxy" group in this potent herbicide strongly suggests that this compound could be a key starting material. The synthesis would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to attach the 4-methoxyphenoxy moiety to the quinoxaline (B1680401) core. The development of such herbicides with novel modes of action is critical for managing weed resistance to existing products.

The quinoxaline scaffold, which can be synthesized using intermediates derived from this compound, is also found in compounds with insecticidal properties. sapub.org The versatility of the quinoxaline ring system allows for the introduction of various substituents to fine-tune the biological activity against specific pests.

Furthermore, the Suzuki coupling reaction, a powerful tool in modern organic synthesis, can be employed to create complex molecules for pesticidal applications. researchgate.netmdpi.comresearchgate.net this compound can serve as a substrate in Suzuki coupling reactions, allowing for the introduction of the 4-methoxyphenoxybenzene unit into a wide range of molecular architectures. This approach enables the systematic exploration of new chemical entities with potential pesticidal activity.

Role in Pharmaceutical Research (as a synthetic building block)

In pharmaceutical research, the diaryl ether linkage is a common structural motif found in a variety of biologically active molecules. This compound serves as a valuable building block for the synthesis of precursors to these bioactive molecules.

The synthesis of novel antimalarial drugs is a critical area of pharmaceutical research. One promising class of compounds is the 4(1H)-quinolone-3-diarylethers. nih.govresearchgate.netmdpi.comnih.govliverpool.ac.uk These molecules have shown potent activity against drug-resistant strains of Plasmodium falciparum. The synthesis of these complex molecules often involves the coupling of a substituted phenol (B47542) with a halogenated aromatic compound. This compound is an ideal candidate for such a reaction, providing the diaryl ether core structure that is crucial for their antimalarial activity.

Another area of significant interest is the development of agonists for G protein-coupled receptors (GPCRs), such as GPR40, which is a target for the treatment of type 2 diabetes. google.comgoogle.com.bnresearchgate.net Many potent GPR40 agonists feature a diaryl ether structure. The synthesis of these molecules can be accomplished through coupling reactions where this compound could serve as a key intermediate to introduce the required phenoxy-benzene moiety.

Scaffold for Drug Discovery Programs

The diaryl ether motif, a core structural component of this compound, is a privileged scaffold in medicinal chemistry. Its presence in a molecule can confer a favorable combination of conformational flexibility and metabolic stability. The specific substitution pattern of this compound, featuring a bromine atom and a methoxy (B1213986) group, offers synthetic handles for further molecular elaboration, making it a valuable starting material or intermediate in the synthesis of more complex, biologically active compounds.

The bromine atom, for instance, is a versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of diverse molecular fragments. This capability is crucial in drug discovery for building libraries of related compounds to explore structure-activity relationships (SAR). Research into related benzamide (B126) structures has shown that the presence of bromo- and methoxy- substituents on the phenyl ring is integral to their chemical properties and potential biological activity. ontosight.ai For example, studies on dual endothelin receptor antagonists have demonstrated that introducing a 4-bromophenyl group at a key position on a core pyrimidine (B1678525) structure can lead to potent antagonists. acs.org While specific research focusing solely on this compound as a lead compound is not extensively detailed in public literature, its structural elements are present in molecules explored for therapeutic purposes. The exploration of derivatives of similar brominated compounds, such as (4-Bromocyclohexyl)benzene, as precursors for pharmaceuticals highlights the general strategy of using such brominated scaffolds in drug development programs.

Table 1: Research Findings on Related Scaffolds in Drug Discovery

Compound/Scaffold Class Research Focus Key Findings
Benzamides Medicinal Chemistry The benzamide backbone is a common motif in pharmaceuticals; bromo and methoxy substituents are key to chemical properties and potential biological activity. ontosight.ai
Pyrimidine Derivatives Endothelin Receptor Antagonists A 4-bromophenyl residue attached to the core pyrimidine leads to potent endothelin receptor antagonists. acs.org
Brominated Aromatics Precursors in Synthesis Brominated compounds like (4-Bromocyclohexyl)benzene are explored as precursors for developing pharmaceuticals due to their reactivity in cross-coupling reactions.

Environmental Considerations of Brominated Organic Compounds

Brominated organic compounds, particularly brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs), have become a significant environmental concern. clinmedres.orgresearchgate.net Structurally, PBDEs are analogous to this compound, as both are brominated aryl ethers. These compounds are characterized by their persistence in the environment, resistance to degradation, and tendency to bioaccumulate in the fatty tissues of organisms, leading to biomagnification through the food web. clinmedres.orgnih.gov Due to these characteristics, some PBDEs have been classified as persistent organic pollutants (POPs) under the Stockholm Convention. d-nb.info Although used to enhance fire safety in a vast array of consumer products, these compounds can leach into the environment during manufacturing, use, and disposal. clinmedres.orgd-nb.info Once released, their chemical stability allows them to travel long distances from their source, leading to global distribution. nih.gov

Environmental Fate and Persistence Studies of Aryl Ethers

The environmental fate of brominated aryl ethers is dictated by their physicochemical properties, which are heavily influenced by the number of bromine atoms on the aromatic rings. These compounds are generally hydrophobic and lipophilic, causing them to adsorb strongly to soil and sediments, which act as major environmental sinks. nih.govd-nb.info

Methodologies for Degradation and Remediation Research

Research into the degradation and remediation of brominated aryl ethers has explored various physical, chemical, and biological methods. The goal is to break down these persistent pollutants into less harmful substances.

Microbial Degradation: Bioremediation using microorganisms is a promising approach. A number of bacterial strains have been identified that can degrade components of BFRs and related aryl ethers. tandfonline.commdpi.comasm.org The primary enzymatic mechanism often involves dioxygenases, which can cleave the recalcitrant aryl ether bond, typically by attacking the carbon atom adjacent to the ether linkage. tandfonline.comelsevierpure.com This initial cleavage is a critical step, leading to metabolites that can be further mineralized to carbon dioxide and water. tandfonline.com For aryl methyl ethers, O-demethylase enzymes found in certain bacteria can also initiate degradation. asm.org The effectiveness of bioremediation can be influenced by factors such as the bioavailability of the hydrophobic pollutants in soil and sediment. tandfonline.com

Other Degradation Methodologies:

Photolytic Degradation: Laboratory studies have shown that PBDEs can be degraded by UV light, a process known as photolysis. nih.gov This process can lead to the formation of lower-brominated congeners and, in some cases, brominated dibenzofurans. However, evidence for significant photolytic degradation in natural soil and sediment environments is less conclusive.

Synergistic Approaches: Some research explores the use of combined methods, such as using novel bio-catalysts or consortia of different bacterial strains, to enhance degradation efficiency. mdpi.comresearchgate.net The use of bacterial consortia can be advantageous as different strains may perform complementary metabolic functions. mdpi.com

Conclusion and Future Research Perspectives for 1 Bromo 4 4 Methoxyphenoxy Benzene

Summary of Key Research Findings and Current Understanding

1-Bromo-4-(4-methoxyphenoxy)benzene belongs to the diaryl ether class of compounds, a structural motif of considerable interest due to its prevalence in a vast number of natural products, synthetic pharmaceuticals, polymers, and ligands. nih.gov Research has primarily centered on the construction of the diaryl ether core, with the Ullmann cross-coupling reaction being one of the most established methods for its synthesis. nih.gov This typically involves the reaction of a phenol (B47542) with an aryl halide, such as the coupling of 4-methoxyphenol (B1676288) with 1,4-dibromobenzene (B42075) or 4-bromoanisole (B123540) with a corresponding phenol, often mediated by a copper catalyst. researchgate.netresearchgate.net

The existing body of research provides a solid foundation for the synthesis of the basic this compound structure. Key findings revolve around the optimization of these coupling reactions, particularly through the development of various catalytic systems. Early methods often required harsh conditions and stoichiometric amounts of copper. researchgate.net Modern approaches have seen the advent of more efficient catalysts, including palladium-based systems and, more recently, nano-sized metal catalysts, which offer the advantage of high surface-to-volume ratios, leading to improved reaction rates under milder, often ligand-free, conditions. nih.gov The presence of the bromo-substituent on one of the phenyl rings and a methoxy (B1213986) group on the other makes this compound an interesting, asymmetrically substituted diaryl ether, providing a reactive site (the C-Br bond) for subsequent chemical modifications.

Identification of Unexplored Synthetic Avenues and Reaction Chemistry

While the fundamental synthesis of diaryl ethers is well-documented, significant opportunities exist for innovation, particularly concerning this compound. A primary area for future investigation is the development of more sustainable and efficient synthetic protocols. This includes the exploration of catalyst systems beyond traditional copper and palladium. For instance, nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for C-O bond formation, sometimes enabling the use of less reactive but more abundant aryl chlorides. researchgate.net

Another promising, yet underexplored, avenue is the application of photoredox catalysis, which can facilitate C-O coupling under exceptionally mild conditions. researchgate.net The combination of photoredox systems with metal catalysis (dual catalysis) represents a frontier in synthetic methodology. researchgate.net Furthermore, the use of novel bimetallic or metal-organic framework (MOF) catalysts could offer enhanced selectivity and recyclability, addressing key principles of green chemistry.

Beyond the synthesis of the parent compound, the reaction chemistry of this compound itself is a rich field for exploration. The bromine atom serves as a versatile synthetic handle for a wide array of transformations, such as Suzuki, Heck, or Sonogashira coupling reactions, allowing for the construction of more complex, multi-functionalized molecules. A particularly challenging and underdeveloped area is the synthesis of axially chiral diaryl ethers, where rotation around the C-O bond is restricted. snnu.edu.cnacs.org Developing catalytic asymmetric methods to control this atropisomerism, potentially starting from a prochiral precursor related to this compound, would be a significant synthetic achievement. snnu.edu.cnacs.org

Prospects in Advanced Materials Development and Functional Chemistry

The structural characteristics of this compound make it an attractive building block for the development of advanced materials. The diaryl ether linkage provides a combination of rigidity and conformational flexibility, which is a desirable feature in many polymers and functional organic materials. The presence of both an electron-donating methoxy group and a modifiable bromo-group allows for the fine-tuning of the molecule's electronic properties.

Future research could focus on incorporating this moiety into:

High-Performance Polymers: Diaryl ethers are known components of thermally stable and chemically resistant polymers. By polymerizing derivatives of this compound, new materials with tailored properties such as high glass transition temperatures and specific dielectric constants could be developed for applications in electronics and aerospace.

Organic Electronics: The diaryl ether core can act as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The ability to further functionalize the molecule via its bromo-group allows for the systematic modification of its HOMO/LUMO energy levels, charge transport characteristics, and solid-state packing.

Functional Ligands: The diaryl ether scaffold is present in ancillary ligands used in asymmetric catalysis. snnu.edu.cn By elaborating the structure of this compound, novel chiral ligands could be designed for a variety of metal-catalyzed transformations, contributing to the field of synthetic chemistry.

A summary of potential applications based on the diaryl ether scaffold is presented below.

Potential Application AreaRelevant Properties of Diaryl Ether ScaffoldPossible Research Direction for this compound
Advanced Polymers Thermal stability, chemical resistance, defined geometry. nih.govSynthesis of poly(arylene ether)s via nucleophilic aromatic substitution or coupling reactions.
Organic Electronics Conjugated system, tunable electronic properties.Incorporation into host materials for OLEDs or as a building block for organic semiconductors.
Asymmetric Catalysis Rigid yet flexible backbone for chiral ligands. snnu.edu.cnDevelopment of novel chiral phosphine (B1218219) or N-heterocyclic carbene ligands based on the molecule's structure.
Pharmaceutical Scaffolds Prevalent in bioactive natural products and drugs. nih.govUse as an intermediate for the synthesis of complex molecules with potential biological activity.

Interdisciplinary Research Opportunities and Emerging Methodologies

The future of research on this compound and related compounds will likely be characterized by increasing interdisciplinarity. The synergy between synthetic chemistry, materials science, and computational chemistry will be crucial for accelerating discovery.

Computational Chemistry: Density Functional Theory (DFT) studies can provide deep insights into the molecule's electronic structure, conformational preferences, and reaction mechanisms. tandfonline.com Such computational screening can predict the properties of novel materials derived from this compound before their synthesis, guiding experimental efforts toward the most promising candidates.

High-Throughput Experimentation: The development of new synthetic methods, particularly in catalysis, can be accelerated by employing high-throughput screening techniques. researchgate.net This would allow for the rapid evaluation of large libraries of catalysts and ligands for the synthesis of diaryl ethers, quickly identifying optimal reaction conditions. researchgate.net

Surface Science: Emerging methodologies in surface science, such as on-surface synthesis monitored by Scanning Tunneling Microscopy (STM), offer unprecedented opportunities to understand reaction mechanisms at the single-molecule level. nsf.gov Studying the Ullmann coupling of precursors like 1-bromo-4-methoxybenzene on metal surfaces provides fundamental insights that can inform the design of better heterogeneous catalysts. nsf.gov

Flow Chemistry: The transition from batch to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow chemistry protocols for the synthesis of this compound and its derivatives could lead to more efficient and reproducible manufacturing of these valuable chemical intermediates.

These interdisciplinary approaches, combining predictive modeling with advanced experimental techniques, will be key to unlocking the full potential of this compound in both fundamental research and applied science.

Q & A

Basic: What are the common synthetic routes for 1-Bromo-4-(4-methoxyphenoxy)benzene?

A copper-catalyzed hydroxylation of diaryliodonium salts is a key method, yielding 44% under optimized conditions. This involves reacting iodonium precursors with hydroxyl sources in the presence of Cu(I) catalysts. The reaction is monitored via TLC, and the product is purified via column chromatography . Alternative routes include Ullmann-type couplings or nucleophilic aromatic substitution, leveraging the bromine atom as a leaving group (see similar methodologies in ).

Advanced: How can reaction conditions be optimized to improve yield in copper-catalyzed syntheses?

Key variables include:

  • Catalyst loading : Reducing Cu(I) catalyst to 5 mol% while maintaining activity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to THF.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but may increase side reactions.
  • Precursor purity : Diaryliodonium salts with electron-withdrawing groups enhance electrophilicity. Comparative studies with Pd-catalyzed systems (e.g., Suzuki couplings) suggest competing pathways that require mechanistic analysis .

Basic: What spectroscopic techniques confirm the structure of this compound?

  • ¹H NMR : Distinct signals for aromatic protons (δ 7.38, 6.82–6.97 ppm) and methoxy groups (δ 3.81 ppm).
  • ¹³C NMR : Peaks at δ 157.93 (C-O), 132.63 (C-Br), and 55.80 (CH₃O) confirm substitution patterns .
  • Mass spectrometry (MS) : Molecular ion [M+] at m/z 293 (C₁₃H₁₀BrO₂) with isotopic patterns characteristic of bromine.

Advanced: How to resolve spectral discrepancies in derivatives of this compound?

Discrepancies may arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways.
  • Dynamic effects : Variable-temperature NMR to detect rotational barriers in hindered systems.
  • Isotopic interference : High-resolution MS (HRMS) distinguishes bromine isotopes (⁷⁹Br vs. ⁸¹Br) .

Basic: What are typical reactivity patterns in cross-coupling reactions?

The bromine atom participates in:

  • Suzuki-Miyaura couplings : Pd-catalyzed aryl-aryl bond formation with boronic acids.
  • Buchwald-Hartwig aminations : Introduction of amine groups via Pd/XPhos systems.
    Steric hindrance from the methoxyphenoxy group may slow transmetallation, requiring bulky ligands .

Advanced: What mechanistic insights explain unexpected reaction pathways?

  • Electronic effects : Electron-rich methoxyphenoxy groups direct electrophilic substitution to the para position.
  • Steric hindrance : Bulky substituents may favor oxidative addition at Pd(0) over alternative pathways.
  • Solvent coordination : Polar solvents stabilize intermediates, altering regioselectivity (e.g., DMF vs. toluene) .

Safety: What precautions are necessary for handling this compound?

  • Toxicity : Bromobenzenes are skin/eye irritants; use PPE (gloves, goggles).
  • Environmental impact : Classified as a Priority Pollutant under the Clean Water Act (40CFR423). Dispose via halogenated waste streams .

Application: How is this compound used in bioactive molecule synthesis?

It serves as a precursor for:

  • Antimicrobial agents : Functionalization via sulfanyl or triazole groups enhances bioactivity .
  • Kinase inhibitors : Methoxyphenoxy moieties improve binding to ATP pockets .

Data Contradiction: Addressing inconsistencies in reported biological activities

  • Purity checks : HPLC or GC-MS to rule out impurities (>95% purity required).
  • Assay variability : Standardize cell lines (e.g., Candida albicans for antifungal studies) and control for solvent effects (DMSO vs. ethanol) .

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